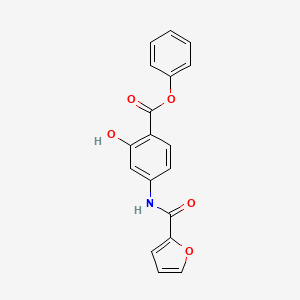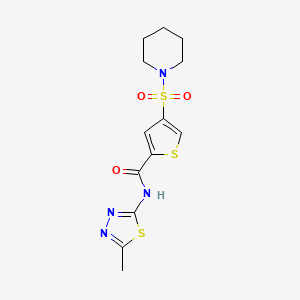![molecular formula C18H22N6OS B5520460 1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone](/img/structure/B5520460.png)
1-(1H-indazol-6-yl)-4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-5-methyl-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that often exhibit significant biological activities due to their structural features. The presence of indazole, thiadiazole, and piperazinone moieties suggests potential for pharmacological application, given these substructures are frequently explored for therapeutic benefits. Research into similar compounds provides a foundation for understanding the synthesis, molecular structure, and properties that could be extrapolated to this compound.
Synthesis Analysis
Synthesis of complex molecules incorporating indazole, thiadiazole, and piperazine frameworks often involves multi-step reactions, including cyclization, condensation, and substitution reactions. For example, Kumar et al. (2017) described the synthesis of novel derivatives involving the piperazine moiety through a series of reactions starting from basic heterocyclic compounds, indicative of the complex synthetic routes required for such molecules (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds containing indazole, thiadiazole, and piperazine units is characterized by NMR, IR, and mass spectrometry, providing detailed insights into their chemical makeup. For instance, the structural characterization of synthesized compounds by Xia (2015) highlights the utility of these analytical techniques in confirming molecular structures of complex organic compounds (Xia, 2015).
Chemical Reactions and Properties
Compounds with the specified moieties engage in a variety of chemical reactions, reflective of their functional groups' reactivity. These reactions can include nucleophilic substitution, electrophilic addition, and cycloadditions. The chemical properties are significantly influenced by the presence of these heterocyclic moieties, which can impart biological activity through interactions with biological targets. Research by Deshmukh et al. (2017) on similar compounds showcases the synthesis and potential reactions these molecules can undergo (Deshmukh et al., 2017).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined through experimental studies and are essential for the formulation and application of these compounds in a laboratory or therapeutic context. Studies similar to those by Ahmed et al. (2017) provide insights into the physical properties of compounds with comparable structural characteristics (Ahmed et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pH-dependent behavior, are defined by the functional groups present in the molecule. These properties influence the compound's interaction with biological systems and its stability under various conditions. The research by Omar et al. (2022) on piperazine analogues containing thiadiazole rings provides a context for understanding how these moieties contribute to the overall chemical properties of such molecules (Omar et al., 2022).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Research has been focused on the synthesis and evaluation of biological activities of compounds related to the chemical structure of interest. For example, novel thiadiazole amide compounds containing the piperazine moiety have been synthesized, with some showing inhibitory effects against specific bacteria and antiviral activities against tobacco mosaic virus (Z. Xia, 2015). Furthermore, derivatives have been created to investigate their antimicrobial, antilipase, and antiurease activities, with some compounds displaying moderate to good antimicrobial activity against various microorganisms (Serap Başoğlu et al., 2013).
Antimicrobial and Antiviral Evaluation
Several studies have focused on the synthesis of thiadiazole systems and their antimicrobial evaluation. For instance, some newly synthesized 5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole derivatives have been evaluated for their antimicrobial properties, indicating potential as antimicrobial agents (W. Hamama et al., 2017). Additionally, research into designing and synthesizing derivatives for anti-tubercular activity has yielded compounds with moderate to very good activity against Mycobacterium tuberculosis strains, highlighting the therapeutic potential of such chemical structures (Kalaga Mahalakshmi Naidu et al., 2016).
Pharmacological Evaluation
The exploration of novel derivatives for pharmacological uses, including antidepressant and antianxiety activities, has been a significant area of research. For instance, a series of compounds synthesized from furan and piperazine showed promising results in reducing immobility times in animal models, suggesting potential antidepressant and antianxiety properties (J. Kumar et al., 2017).
Antimicrobial Agent Development
The development of compounds as antimicrobial agents, particularly against bacterial and fungal strains, has been an ongoing research theme. Novel piperazine-based thiadiazolines, for example, have shown promising in vitro antimicrobial potential, indicating their suitability as antimicrobial agents with specific efficacy against bacteria and fungi (Rahul V. Patel et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1H-indazol-6-yl)-5-methyl-4-[(4-propan-2-ylthiadiazol-5-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-11(2)18-16(26-22-21-18)9-23-10-17(25)24(8-12(23)3)14-5-4-13-7-19-20-15(13)6-14/h4-7,11-12H,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQNBZBQBPEPMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1CC2=C(N=NS2)C(C)C)C3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(diethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520391.png)
![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)
![4-[(1-methyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5520405.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methyl-1H-benzimidazole](/img/structure/B5520423.png)
![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)

![N-(3-acetylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5520431.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5520443.png)
![2-(3-fluorophenyl)-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5520454.png)

![4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)thiomorpholine](/img/structure/B5520477.png)